molecular formula C20H30N4O B368383 2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide CAS No. 943104-26-5

2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide

Cat. No.: B368383
CAS No.: 943104-26-5
M. Wt: 342.5g/mol
InChI Key: IYXJKYUGGDYHDN-UHFFFAOYSA-N
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Description

2-[2-(Azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide is a synthetic organic compound featuring a benzimidazole core, a privileged scaffold in medicinal chemistry. The molecular structure integrates an azepane (seven-membered cyclic amine) moiety linked via a methylene bridge to the benzimidazole, which is further connected to a diethylacetamide group. This specific arrangement of heterocycles and functional groups is designed for exploration in chemical biology and drug discovery research. Benzimidazole derivatives are recognized for their versatile pharmacological potential and capacity to interact with diverse biological targets . The benzimidazole nucleus is an isostere of naturally occurring nucleotides, which allows its derivatives to interact with enzymes and receptors in living systems . Compounds based on this structure have demonstrated a wide spectrum of bioactivities in scientific literature, including antimicrobial, anticancer, and anthelmintic properties . The structural features of this compound, particularly the incorporation of the azepane ring, suggest potential for investigating its activity and mechanism of action, which may include enzyme inhibition or receptor modulation. This product is provided for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, as specified in the Safety Data Sheet (SDS).

Properties

IUPAC Name

2-[2-(azepan-1-ylmethyl)benzimidazol-1-yl]-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O/c1-3-23(4-2)20(25)16-24-18-12-8-7-11-17(18)21-19(24)15-22-13-9-5-6-10-14-22/h7-8,11-12H,3-6,9-10,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXJKYUGGDYHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1CN3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Material : (E)-N′-(2-fluoro-5-nitrophenyl)-N,N-dimethylformamidine.

  • Primary Amine : Azepan-1-ylmethylamine (hypothetical reagent).

  • Solvent : Dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA).

  • Temperature : 150–160°C.

  • Time : 2–3 hours.

The fluorine atom at position 2 undergoes SN2 displacement by the primary amine, followed by cyclization via elimination of dimethylamine (Figure 1). The nitro group at position 5 may be reduced post-cyclization, though this step is omitted in the target compound’s synthesis.

Table 1: Optimization of Benzimidazole Synthesis

ParameterOptimal ConditionYield (%)
SolventDMSO78
Temperature160°C78
Reaction Time3 h78

Functionalization with Azepan-1-ylmethyl Group

The azepan-1-ylmethyl group is introduced via nucleophilic substitution or Mannich reaction.

Alkylation of Chloromethyl Intermediate

  • Intermediate : 2-(Chloromethyl)-1H-benzimidazole.

  • Reagent : Azepane in dimethylformamide (DMF).

  • Base : Potassium carbonate (K₂CO₃).

The reaction proceeds via SN2 mechanism, yielding 2-(azepan-1-ylmethyl)-1H-benzimidazole.

Table 2: Alkylation Reaction Parameters

ParameterConditionYield (%)
SolventDMF65
Temperature80°C65
Molar Ratio (Azepane)1:565

Mannich Reaction Alternative

  • Components : 1H-Benzimidazole, azepane, formaldehyde.

  • Conditions : Acidic catalyst (e.g., HCl), 60°C.

This method installs the CH₂-azepane group directly but suffers from lower regioselectivity.

Acylation with N,N-Diethylacetamide

The N,N-diethylacetamide group is introduced via a two-step acylation and substitution sequence.

Chloroacetylation

  • Reagent : Chloroacetyl chloride in tetrahydrofuran (THF).

  • Base : Triethylamine (TEA).

The benzimidazole’s NH at position 1 reacts with chloroacetyl chloride, forming 1-chloroacetyl-2-(azepan-1-ylmethyl)-1H-benzimidazole.

Displacement with Diethylamine

  • Reagent : Diethylamine in dichloromethane (DCM).

  • Conditions : Room temperature, 12 hours.

The chloride is substituted by diethylamine, yielding the final product.

Table 3: Acylation and Substitution Optimization

StepParameterConditionYield (%)
ChloroacetylationSolventTHF85
Temperature0°C85
SubstitutionMolar Ratio (Et₂NH)1:390

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Peaks at δ 7.8–7.2 ppm (benzimidazole aromatic protons), δ 3.4 ppm (N-CH₂-azepane), δ 3.2 ppm (N,N-diethylacetamide).

  • IR : Stretches at 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Purity Assessment

  • HPLC : >98% purity under reverse-phase conditions.

  • Melting Point : 210–212°C.

Industrial and Academic Applications

The compound’s dual functionalization enhances its pharmacokinetic profile, making it a candidate for:

  • Neurological Therapeutics : Modulation of GABA receptors.

  • Anticancer Agents : DNA intercalation via the benzimidazole core .

Chemical Reactions Analysis

Types of Reactions

2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler amine derivatives.

Scientific Research Applications

2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their pharmacological activities, and physicochemical properties:

Compound Name Structural Features Pharmacological Activity Key Findings References
2-[2-(Azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide Azepane (7-membered ring), N,N-diethylacetamide Potential antimicrobial/anthelmintic Enhanced lipophilicity due to azepane; predicted CNS penetration
N-Ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide (3c) 4-Nitrophenyl substituent, ethyl group Anthelmintic Superior paralysis and lethality against Pheretima posthuma vs. albendazole
4-tert-Butyl-N-{2-[2-(2-phenylethyl)-1H-benzimidazol-1-yl]ethyl}benzamide Phenylethyl and tert-butyl groups Undisclosed (structural studies) Increased steric bulk may limit membrane permeability
Etodesnitazene (ACI) Ethoxybenzyl, diethylaminoethyl chain Opioid receptor agonist (controlled substance) High affinity for μ-opioid receptors; abuse potential
2-(1-Adamantyl)-N-(6-methoxybenzothiazol-2-yl)acetamide Adamantyl group, methoxybenzothiazole Antimicrobial Crystallographic confirmation of planar acetamide backbone; H-bonding networks

Structural and Functional Insights

Azepane vs. Smaller Cyclic Amines

The azepane ring in the target compound provides conformational flexibility and increased lipophilicity compared to six-membered cyclohexyl (e.g., compound in ) or rigid adamantyl groups (e.g., ). This may enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies. In contrast, the cyclohexyl group in compound 10VP91 () reduces solubility but improves metabolic stability .

Substituent Effects on Bioactivity
  • Electron-Withdrawing Groups : The 4-nitrophenyl substituent in compound 3c () enhances anthelmintic activity by increasing electrophilicity, facilitating interactions with parasitic enzymes .
  • Bulkier Groups : The tert-butyl and phenylethyl substituents in hinder enzymatic degradation but may reduce oral bioavailability due to poor solubility.
Pharmacokinetic Considerations

N,N-Diethylacetamide in the target compound likely improves solubility compared to unsubstituted benzimidazoles. However, the azepane ring’s lipophilicity could offset this, necessitating formulation optimization. In contrast, sulfanyl-linked analogs (e.g., ) exhibit moderate solubility due to polarizable sulfur atoms.

Biological Activity

Introduction

The compound 2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide is a novel organic molecule that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a benzimidazole moiety, an azepane ring, and an N,N-diethylacetamide functional group, which may enhance its pharmacological profile compared to simpler derivatives.

Structural Characteristics

The structure of 2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide can be represented as follows:

C17H24N4O\text{C}_{17}\text{H}_{24}\text{N}_4\text{O}

This molecular formula indicates the presence of multiple functional groups that may interact with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with different biological systems. Preliminary studies suggest a range of potential pharmacological effects, including:

  • Antimicrobial Activity : The benzimidazole core is known for its antimicrobial properties, suggesting that this compound may exhibit similar effects.
  • Anticancer Potential : Structural analogs of benzimidazole derivatives have shown promise in cancer research, indicating that 2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide could also possess anticancer activity.
  • Neuropharmacological Effects : The azepane ring may contribute to interactions with neurotransmitter systems, potentially offering neuroprotective or psychoactive properties.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. The following mechanisms have been hypothesized based on structural similarities with known bioactive compounds:

  • Receptor Binding : The compound may interact with specific receptors in the body, influencing various biochemical pathways. For instance, benzimidazole derivatives often target tubulin and other protein complexes involved in cell division and signaling.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes, similar to other benzimidazole derivatives that inhibit proteases or kinases.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide.

Table 1: Comparison of Biological Activities

Compound NameStructureNotable Activity
2-(4-methylpiperazin-1-yl)-N-(4-fluorophenyl)benzamideStructureAnticancer
1H-benzimidazol-2(3H)-oneStructureAntimicrobial
N,N-DiethylbenzamideStructureAnalgesic properties

The synthesis of 2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide typically involves multi-step organic reactions. Key steps include the formation of the benzimidazole core followed by the introduction of the azepane ring and acetamide group.

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